4-Androsten-3,17-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

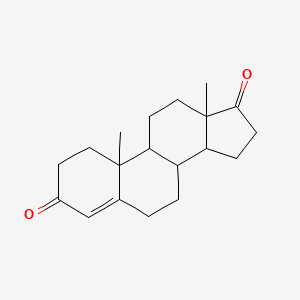

4-Androsten-3,17-dione (AD), also known as androstenedione, is a C19 steroid and a key intermediate in the biosynthesis of testosterone and estrone. Structurally, it features a 4-en-3-one moiety in ring A and a 17-keto group (Fig. 1). AD is produced endogenously in humans via the enzymatic conversion of dehydroepiandrosterone (DHEA) by 3β-hydroxysteroid dehydrogenase (3β-HSD) and is further metabolized into testosterone by 17β-hydroxysteroid dehydrogenase (17β-HSD) . Industrially, AD is synthesized through microbial biotransformation of phytosterols (e.g., β-sitosterol) using Mycobacterium species, with yields optimized via hydroxypropyl-β-cyclodextrin (HP-β-CD) solubilization .

AD has been marketed as a dietary supplement to boost testosterone levels, though its oral administration leads to rapid first-pass metabolism into inactive metabolites like androsterone and etiocholanolone . Its role in steroidogenesis and hormone regulation has also made it a critical substrate for studying enzymatic pathways, such as aromatase activity in estrogen synthesis .

科学的研究の応用

Hormonal and Anabolic Applications

Testosterone Precursor

4-Androsten-3,17-dione serves as a precursor in the biosynthesis of testosterone. Recent studies have demonstrated that it can effectively increase serum testosterone levels when administered in high doses. In a clinical trial involving hypogonadal men, administration of 1500 mg daily resulted in significant increases in serum testosterone and fat-free mass, highlighting its potential as an anabolic agent .

Myogenic Effects

Research has shown that this compound binds to androgen receptors (AR) and promotes myogenesis in vitro. In C3H10T1/2 mesenchymal cells, it stimulated myogenic differentiation through AR pathways, increasing myosin heavy chain expression . This suggests its potential use in muscle-building supplements or therapies for muscle-wasting conditions.

Industrial Biotechnology

Biosynthesis of Testosterone

Recent advancements have explored the enzymatic conversion of this compound into testosterone through biocatalysis. A study reported a bifunctional ketoreductase that achieved a conversion rate of 98.73% under optimized conditions, producing high-purity testosterone suitable for industrial applications . This method presents a green alternative to traditional synthetic routes.

Pharmacological Research

Potential Therapeutic Uses

The compound has been investigated for its potential therapeutic effects beyond its role as a steroid precursor. For instance, it has been studied for its influence on body composition and muscle strength in aging populations or patients with low testosterone levels . Its ability to modulate androgen levels makes it a candidate for developing treatments for conditions like osteoporosis or sarcopenia.

化学反応の分析

Enzymatic Reduction to Testosterone

4-Androsten-3,17-dione is reduced to testosterone via 17β-hydroxysteroid dehydrogenase (17β-HSD) in steroidogenic tissues. This reaction involves NADPH-dependent reduction of the 17-keto group:

This compound+NADPH+H+→Testosterone+NADP+

-

Catalytic Efficiency : Human 17β-HSD (AKR1C3) achieves a kcat/Km of 1.4×105M−1s−1 for this reaction .

-

Industrial Biocatalysis : Engineered E. coli expressing 17β-HSD converts this compound to testosterone with >95% yield under optimized isopropanol (10% v/v) conditions .

Microbial Hydrogenation

Anaerobic bacteria like Clostridium paraputrificum reduce the Δ⁴ double bond of this compound to form 5β-androstan-3,17-dione :

Δ⁴-Androstene-3,17-dioneNADH/FAD5β-Androstan-3,17-dione

-

Cofactor Dependency : NADH is preferred for Δ⁴ reduction, while NADPH drives 3-keto reduction .

-

Reversibility : Menadione (vitamin K analog) reoxidizes 5β-androstan-3,17-dione back to this compound under oxidative stress .

Oxidative Lactonization

Androst-4-ene-3,17-dione monooxygenase (EC 1.14.99.12) catalyzes the oxidative cleavage of this compound to form 3-oxo-13,17-secoandrost-4-ene-17,13α-lactone :

This compound+O2+AH2→Lactone+A+H2O

-

Mechanism : Requires electron donors (AH₂) for oxygen activation .

-

Biological Role : Part of androgen degradation pathways in liver microsomes .

Isomerization to Δ⁵-Androstene-3,17-dione

Human glutathione transferase A3-3 (GSTA3-3) isomerizes Δ⁵-androstene-3,17-dione to this compound via a proton-transfer mechanism:

Δ⁵-Androstene-3,17-dione⇌Δ⁴-Androstene-3,17-dione

-

Key Residues : Tyr9 and glutathione (GSH) synergistically mediate proton shuttling .

-

Activation Energy : Rate-limiting step has ΔG‡=15.8kcal/mol .

Industrial Hydrogenation to 5-Androstene Derivatives

1,4-Androstadien-3,17-dione (a common impurity in microbial sterol fermentations) is hydrogenated to 5-androsten-3,17-dione using Rh-based catalysts:

| Step | Reagent/Catalyst | Product | Yield |

|---|---|---|---|

| 1 | K-t-butylate | 3-Keto-1,5-diene | 50–60% |

| 2 | Rh/C (heterogeneous) | 5-Androsten-3,17-dione | 90% |

Fungal Hydroxylation

Absidia coerulea hydroxylates this compound at multiple positions:

-

C11α-Hydroxylation : Forms 11α-hydroxyandrostenedione, a precursor for corticosteroids .

-

C7β-Hydroxylation : Observed in Rhizopus nigricans, yielding metabolites with altered bioactivity .

Cyanohydrin Formation for Purification

This compound reacts with acetoncyanohydrine under alkaline conditions (pH 8.3–9.7) to form 17α-cyano-17β-hydroxy-4-androsten-3-one :

This compound+CH3COCN→Cyanohydrin+H2O

-

Application : Facilitates crystallization-based purification from 1,4-androstadien-3,17-dione mixtures .

Interaction with Plasma Proteins

This compound binds reversibly to human serum albumin (HSA) and α1-acid glycoprotein (AGP) , prolonging its circulatory half-life. Binding constants (Kd):

Q & A

Q. What analytical methods are recommended for quantifying 4-Androsten-3,17-dione in biological matrices, and how do they compare in sensitivity?

Basic Research Question

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and radioimmunoassay (RIA) are widely used. LC-MS/MS offers high specificity and sensitivity (detection limits in ng/g range), particularly for complex matrices like nutritional supplements or urine . RIA, while cost-effective, may suffer from cross-reactivity with structurally similar steroids, necessitating validation against chromatographic methods . For heteroscedastic data distributions, weighted regression models (e.g., 1/x² weighting) improve accuracy in calibration curves .

Q. How can researchers address heteroscedasticity when validating chromatographic methods for this compound?

Advanced Research Question

Heteroscedasticity (non-constant variance across concentration ranges) is common in steroid analysis. Apply statistical tests (F-test, Levene’s test) to identify heteroscedasticity. For this compound, 1/x² weighting optimizes regression models, reducing bias at high concentrations . Temperature-programmed GC methods (e.g., 70°C to 300°C gradients) enhance peak resolution for co-eluting analytes, minimizing variance .

Q. What are the critical safety protocols for handling and storing this compound in laboratory settings?

Basic Research Question

- Handling : Use dust-controlled environments and local exhaust ventilation to minimize inhalation risks. Chloroform (a common solvent for dissolving this compound) requires additional fume hood precautions .

- Storage : Keep sealed at -20°C in moisture-free conditions to prevent degradation. Avoid exposure to light due to UV sensitivity (λmax 243 nm) .

Q. What strategies optimize microbial biotransformation of this compound into bioactive derivatives?

Advanced Research Question

- Solvent Selection : Chloroform maximizes substrate solubility (84% conversion rate) compared to methanol or DMSO .

- Cell Permeability : Pretreat microbial cells (e.g., E. coli) with lysozyme or surfactants to enhance membrane permeability, facilitating intracellular enzyme access .

- Substrate Loading : Maintain sub-inhibitory concentrations (e.g., 0.1 g/L) to balance conversion efficiency and microbial viability.

Q. How can cross-reactivity in immunoassays for this compound be resolved when analyzing structurally similar steroids?

Advanced Research Question

- Antibody Specificity : Use monoclonal antibodies with epitope targeting at the 3-keto or 17-dione groups to reduce interference from analogs like DHEA or testosterone .

- Confirmatory Testing : Pair RIA with LC-MS/MS for discrepant samples. For example, 4-estren-3,17-dione (a common contaminant) can be differentiated via retention time and fragmentation patterns .

Q. What key parameters should be prioritized when validating detection methods for this compound in regulatory contexts?

Basic Research Question

- Linearity : Ensure R² ≥ 0.99 across the working range (e.g., 1–100 ng/mL).

- Recovery Rates : Target 85–115% for spiked matrices (serum, supplements) .

- Precision : Intra-day and inter-day CVs < 15% .

- Limit of Detection (LOD) : Validate using signal-to-noise ratios ≥ 3:1 .

Q. How should researchers resolve conflicting data between immunoassays and chromatographic methods for this compound quantification?

Advanced Research Question

- Source Analysis : Cross-reactivity in immunoassays (e.g., with 5α-androstanedione) often causes false positives. Reanalyze samples via LC-MS/MS with selective ion monitoring (SIM) .

- Method Harmonization : Use standard reference materials (SRMs) to calibrate both techniques. For example, discrepancies in heteroscedastic datasets may require reweighting regression models .

類似化合物との比較

1,4-Androstadiene-3,17-dione (ADD)

Structural Difference : ADD contains an additional double bond at the C1-C2 position, making it a 1,4-diene derivative of AD .

Synthesis : Produced via 1,2-dehydrogenation of AD catalyzed by 3-ketosteroid-∆1-dehydrogenase (KstD) in Mycobacterium species. This reaction is critical in microbial steroid degradation pathways .

Applications :

- Industrial precursor for glucocorticoids (e.g., cortisone) and anti-inflammatory drugs.

- Higher reactivity than AD due to conjugated dienone structure, enabling efficient chemical modifications .

Research Findings :

- Comparative proteomics in Mycobacterium neoaurum JC-12 identified bottlenecks in AD/ADD synthesis, including KstD enzyme efficiency and sterol uptake limitations .

| Property | AD | ADD |

|---|---|---|

| Double Bonds | C4-C5 | C1-C2, C4-C5 |

| Metabolic Pathway | Testosterone precursor | Glucocorticoid precursor |

| Microbial Yield (g/L) | 5.8 ± 0.3 | 3.2 ± 0.2 |

| Key Enzyme | 17β-HSD | KstD |

5β-Androstan-3,17-dione

Structural Difference : Saturated C5-C6 bond (5β-reduction) and absence of the C4-C5 double bond .

Synthesis : Anaerobic reduction of AD by Clostridium paraputrificum via NADH-dependent 5β-reductase. Menadione supplementation reverses this reaction transiently .

Applications :

- Intermediate in the production of 3α-hydroxy-5β-androstan-17-one (etiocholanolone), a urinary steroid metabolite .

- Used to study 5β-reductase activity in androgen metabolism.

Research Findings :

- Cell extracts of C. paraputrificum reduce AD to 5β-androstan-3,17-dione without cofactors, but Sephadex G-25-treated extracts require NADH/NADPH .

4-Hydroxyandrostenedione (4-OHA)

Structural Difference : Hydroxyl group at C4 position .

Synthesis : Chemical hydroxylation of AD or microbial transformation.

Applications :

- Potent aromatase inhibitor used in breast cancer treatment to block estrogen synthesis.

- Causes >90% regression of hormone-dependent mammary tumors in preclinical models .

Research Findings :

- 4-OHA inactivates aromatase via a two-step mechanism: competitive inhibition followed by enzyme inactivation .

- Fluoro derivatives (e.g., 4-fluoro-AD) show mixed efficacy, with only 4-fluoro-AD exhibiting tumor regression in vivo .

19-Nor-4-Androsten-3,17-dione

Structural Difference : Absence of the C19 methyl group .

Synthesis : Derived from AD via microbial or chemical demethylation.

Applications :

- Precursor of nandrolone, a banned anabolic steroid.

- Metabolized into norandrosterone and noretiocholanolone, detectable in urine for 7–10 days post-administration .

Research Findings :

- Urinary norandrosterone levels after 19-nor-AD intake mimic nandrolone doping, complicating anti-doping tests .

Key Research Insights and Contradictions

- AD vs. ADD in Industrial Production : While AD is more efficiently produced from phytosterols (5.8 g/L vs. 3.2 g/L for ADD), ADD’s structural versatility makes it more valuable for pharmaceutical synthesis .

- Metabolic Stability: AD is rapidly deactivated to androsterone upon oral ingestion, whereas 19-nor-AD produces long-lasting metabolites, increasing doping risks .

- Enzyme Specificity : KstD exhibits strict regiospecificity for AD dehydrogenation, but its activity varies across microbial strains, impacting ADD yields .

準備方法

Microbial Biotransformation

Microbial biotransformation remains the cornerstone of 4-AD production, leveraging bacterial enzymes to modify steroidal substrates.

Substrate Utilization and Strain Selection

The bioconversion of androstenedione (AD) to 4-AD relies on bacterial strains like Arthrobacter simplex and Mycobacterium spp., which express Δ¹-dehydrogenase to introduce a double bond at the C1-C2 position . These strains thrive on phytosterols (e.g., β-sitosterol) or cholesterol, which undergo side-chain cleavage to yield 4-AD as an intermediate. For instance, Mycobacterium NRRL B-3683 degrades α-sitosterol via fermentation, producing 1,4-androstadiene-3,17-dione (ADD) and 4-AD with a combined yield of 14–16% .

Fermentation Optimization

Key parameters include substrate concentration, aeration, and pH. A study using Arthrobacter simplex in a 10 L bioreactor demonstrated that maintaining dissolved oxygen at 30% saturation and pH 7.0 enhanced 4-AD titers to 12 g/L . Tween 80 is often added to solubilize hydrophobic substrates, improving mass transfer. Post-fermentation, extraction with ethylene chloride or ethyl acetate followed by silica gel chromatography yields 4-AD with >95% purity .

Table 1: Microbial Biotransformation Performance

| Microorganism | Substrate | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Arthrobacter simplex | AD | 85 | 97 | |

| Mycobacterium B-3683 | α-Sitosterol | 16 | 92 | |

| Mycobacterium fortuitum | Cholesterol | 22 | 89 |

Chemical Synthesis

Chemical routes to 4-AD prioritize precision but require complex reaction sequences.

Hydrolysis and Hydrogenation

A patented method begins with compound 1 (19-nor-4-androstene-3,17-dione precursor), subjecting it to hydrolysis with decanoic acid at 40°C to yield hydrolysate 2 . Subsequent hydrogenation over palladium/carbon at 50 psi H₂ generates 4-AD with 83% overall yield . Critical to this process is controlling reaction pH to neutrality post-hydrolysis to prevent byproduct formation.

Derivatization and Competitive Inhibition

4-Substituted derivatives of 4-AD, such as 4-amino and 4-alkoxy analogs, are synthesized to study aromatase inhibition . These derivatives exhibit competitive inhibition with apparent Kᵢ values of 38–1290 nM, revealing aromatase’s hydrophobic C-4α binding pocket . For example, 4-ethyl-4-androstenedione shows a Kᵢ of 89 nM, underscoring steric and electronic effects on inhibitory potency .

Table 2: Apparent Inhibition Constants (Kᵢ) of 4-Substituted 4-AD Derivatives

| Derivative | Kᵢ (nM) | Enzyme Source | Reference |

|---|---|---|---|

| 4-Amino-4-AD | 38 | Human placental | |

| 4-Ethyl-4-AD | 89 | Human placental | |

| 4-Phenyl-4-AD | 1290 | Human placental |

Semi-Synthetic Routes from Phytosterols

Semi-synthesis bridges microbial and chemical methods, often using plant-derived sterols.

Side-Chain Degradation

α-Sitosterol, a phytosterol abundant in pine oil, undergoes microbial side-chain degradation via Mycobacterium spp. to yield 4-AD . The process involves C17 side-chain oxidation followed by β-oxidation, producing a 17-keto intermediate. Optimized conditions (30°C, 220 rpm, 96 h fermentation) yield 140 mg of 4-AD per 1 g of α-sitosterol .

Cost and Scalability Challenges

Despite high theoretical yields, semi-synthetic routes face hurdles like substrate solubility and long fermentation cycles. emulsifiers like dimethylformamide (DMF) improve phytosterol uptake, but residual solvents necessitate rigorous purification . Recent advances in metabolic engineering aim to enhance dehydrogenase expression, potentially boosting yields to >30% .

Comparative Analysis of Preparation Methods

Yield and Purity

Microbial biotransformation outperforms chemical methods in yield (80–85% vs. 25–83%) but requires specialized fermentation infrastructure . Chemical synthesis, though lower-yielding, achieves >98% purity, critical for pharmaceutical applications .

Environmental Impact

Microbial processes align with green chemistry principles, generating minimal hazardous waste. In contrast, chemical routes employ toxic solvents (e.g., DMF) and high-energy conditions, necessitating waste treatment systems .

Industrial Scalability

Biotransformation is favored for large-scale production due to lower operational costs. A 10,000 L bioreactor can produce ~120 kg of 4-AD monthly, whereas chemical synthesis is limited by multi-step purification .

特性

分子式 |

C19H26O2 |

|---|---|

分子量 |

286.4 g/mol |

IUPAC名 |

10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione |

InChI |

InChI=1S/C19H26O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h11,14-16H,3-10H2,1-2H3 |

InChIキー |

AEMFNILZOJDQLW-UHFFFAOYSA-N |

正規SMILES |

CC12CCC(=O)C=C1CCC3C2CCC4(C3CCC4=O)C |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。